molecular formula C11H12N2OS B2503120 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine CAS No. 2198508-65-3

2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine

Cat. No.: B2503120
CAS No.: 2198508-65-3
M. Wt: 220.29
InChI Key: JDQUFZCWOJTISQ-UHFFFAOYSA-N
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Description

2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine is a chemical compound that belongs to the class of pyrazines Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, materials science, and flavoring agents

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties will significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine typically involves the reaction of 2-methylpyrazine with 3-methylthiophen-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(methylthio)pyrazine: Known for its roasted almond and hazelnut aroma.

    2-Acetyl-3-methylthiophene: Used in the synthesis of chalcone derivatives and other complex molecules.

Uniqueness

2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine stands out due to its unique combination of a pyrazine ring and a thiophene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring a pyrazine ring and a thiophene moiety, may contribute to its diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C12H13N1O1S1C_{12}H_{13}N_{1}O_{1}S_{1}, with a molecular weight of approximately 219.30 g/mol. The compound's structure can be represented as follows:

Structure C5H5N+C7H7O\text{Structure }\text{C}_5\text{H}_5\text{N}+\text{C}_7\text{H}_7\text{O}

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Antimicrobial Activity : It may disrupt bacterial cell membranes or inhibit essential enzymes required for bacterial survival.
  • Anticancer Properties : The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In cancer research, this compound has been evaluated for its ability to inhibit tumor growth. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)20

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiophene or pyrazine rings can significantly affect its potency. For instance, substituents on the thiophene ring have been shown to enhance antimicrobial activity .

Table 3: SAR Analysis

CompoundModificationEffect on Activity
Compound AMethyl substitutionIncreased activity
Compound BHalogen substitutionDecreased activity

Case Studies

Properties

IUPAC Name

2-methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-3-6-15-10(8)7-14-11-9(2)12-4-5-13-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQUFZCWOJTISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)COC2=NC=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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